molecular formula C14H11Cl2NO2 B026594 Meclofenamic acid CAS No. 644-62-2

Meclofenamic acid

Cat. No.: B026594
CAS No.: 644-62-2
M. Wt: 296.1 g/mol
InChI Key: SBDNJUWAMKYJOX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Meclofenamic acid primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are major mediators of inflammation .

Mode of Action

This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition prevents the formation of prostaglandin precursors, thereby reducing the symptoms of pain and inflammation . It also competes for binding at the prostaglandin receptor site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, which are involved in mediating pain, fever, and inflammation .

Pharmacokinetics

This compound exhibits a rapid onset of action and its duration of action may be attributed to its pharmacokinetic profile . It is completely bioavailable from capsules relative to an oral suspension dosage form . Maximum plasma concentrations are achieved in 0.5-2 hours following doses of capsules . The elimination half-life of this compound is approximately 0.8 to 2.1 hours .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in the relief of mild to moderate pain , treatment of primary dysmenorrhea , reduction of heavy menstrual blood loss , and relief of the signs and symptoms of acute and chronic rheumatoid arthritis and osteoarthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for treatment of chronic musculoskeletal disease . .

Biochemical Analysis

Biochemical Properties

Meclofenamic acid plays a significant role in biochemical reactions. It acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) . In animal studies, this compound was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, it has been shown to reduce reactive oxygen species accumulation and apoptosis, inhibit excessive autophagy, and protect hair cell-like HEI-OC1 cells from cisplatin-induced damage .

Molecular Mechanism

It is known that its therapeutic action does not result from pituitary-adrenal stimulation . In animal studies, this compound was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .

Temporal Effects in Laboratory Settings

This compound has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for the treatment of chronic musculoskeletal disease .

Dosage Effects in Animal Models

In animals, this compound is administered as an oral granule form at a dose of 2.2 mg/kg/day . Toxicity due to excessive dosage is similar to that of phenylbutazone, including depression, anorexia, weight loss, edema, diarrhea, oral ulceration, and decreased hematocrit .

Metabolic Pathways

This compound is extensively metabolized to an active metabolite and at least six other less well-characterized minor metabolites . Only the active metabolite has been shown in vitro to inhibit cyclooxygenase activity with approximately one fifth the activity of this compound .

Chemical Reactions Analysis

Meclofenamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are hydroxylated metabolites and substituted derivatives .

Properties

IUPAC Name

2-(2,6-dichloro-3-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDNJUWAMKYJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0048559
Record name Meclofenamic acid
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Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Meclofenamic acid
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Solubility

3.66e-03 g/L
Record name Meclofenamic acid
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Mechanism of Action

The mode of action, like that of other nonsteroidal anti-inflammatory agents, is not known. Therapeutic action does not result from pituitary-adrenal stimulation. In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and to compete for binding at the prostaglandin receptor site. In vitro meclofenamic acid was found to be an inhibitor of human leukocyte 5-lipoxygenase activity. These properties may be responsible for the anti-inflammatory action of meclofenamic acid. There is no evidence that meclofenamic acid alters the course of the underlying disease.
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CAS No.

644-62-2
Record name Meclofenamic acid
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Record name MECLOFENAMIC ACID
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Melting Point

248-250, 257 °C
Record name Meclofenamic acid
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Record name Meclofenamic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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